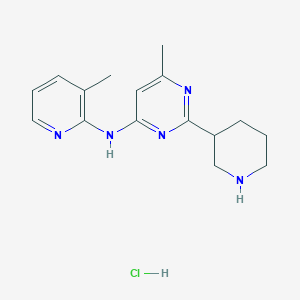

![molecular formula C13H18ClFN2O B1402592 Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride CAS No. 1361111-33-2](/img/structure/B1402592.png)

Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride

Descripción general

Descripción

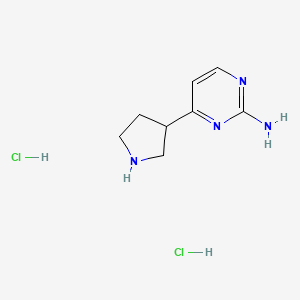

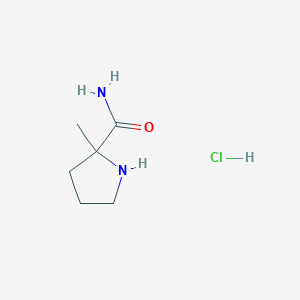

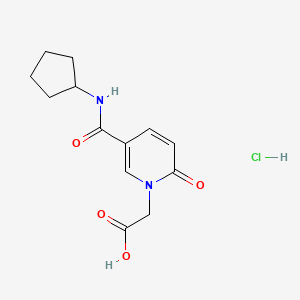

Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride is a chemical compound . Its formula is C₁₄H₁₆F₄N₂O₃ . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the reductive amination of cyclopentanone with 3-azetidine carboxylic acid . Other synthetic strategies towards functionalized azetidines have been reported, including the use of β-lactam synthon protocol .Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered heterocyclic ring . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Aplicaciones Científicas De Investigación

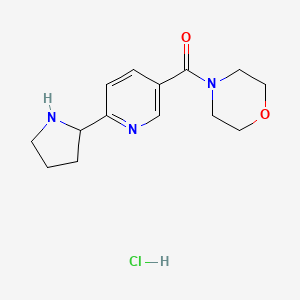

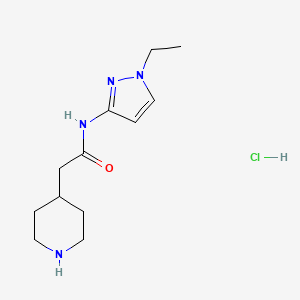

Pharmaceutical Research

Azetidine derivatives, including the compound , are valuable in pharmaceutical research due to their structural similarity to proline . They can act as building blocks for the synthesis of various bioactive molecules. The presence of the azetidine ring can influence the conformational stability of peptidomimetics, potentially leading to new drug discoveries.

Agrochemical Research

In agrochemical research, azetidine derivatives serve as intermediates in the synthesis of herbicides and pesticides . Their unique reactivity due to ring strain can be harnessed to create compounds that target specific enzymes or receptors in pests and weeds, thereby controlling agricultural infestations.

Peptide Synthesis

The compound is used in solution phase peptide synthesis . Its reactivity allows for the incorporation into peptide chains, which can be useful in creating novel peptides with potential therapeutic applications, such as antimicrobial or anticancer agents.

Drug Discovery Motifs

Azetidines are used as motifs in drug discovery due to their unique reactivity and stability . They can be incorporated into drug candidates to improve pharmacokinetic properties or to create new classes of drugs with enhanced efficacy and selectivity.

Polymerization Processes

The azetidine ring can be utilized in polymerization processes . Its incorporation into polymers can result in materials with unique mechanical properties or biodegradability, which is beneficial for developing new materials for medical or environmental applications.

Chiral Templates

Azetidine derivatives are employed as chiral templates in asymmetric synthesis . They can induce chirality in the synthesis of complex molecules, which is crucial for the production of enantiomerically pure pharmaceuticals.

Direcciones Futuras

Azetidines represent an important class of aza-heterocyclic scaffolds with prevalence in diverse natural and synthetic products . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further developments in synthetic strategies towards functionalized azetidines .

Mecanismo De Acción

Target of Action

The primary target of Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride is the PARP enzyme . This enzyme plays a crucial role in DNA repair and genomic stability.

Mode of Action

The compound interacts with the PARP enzyme, inhibiting its function . This inhibition disrupts the normal process of DNA repair, leading to DNA damage accumulation in cells, particularly in cancer cells that are deficient in BRCA-1 .

Biochemical Pathways

The compound’s action affects the DNA repair pathway . By inhibiting the PARP enzyme, the compound prevents the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, which can cause cell death, particularly in cancer cells that lack alternative DNA repair mechanisms .

Pharmacokinetics

The compound’s molecular weight is336.29 g/mol , which suggests it may have good bioavailability due to its relatively small size.

Result of Action

The compound’s action results in the inhibition of the PARP enzyme, leading to the accumulation of DNA damage . This can cause cell death, particularly in cancer cells that are deficient in BRCA-1 . The compound has shown excellent PARP enzyme inhibition with an IC50 of 4 nM and inhibited the proliferation of cancer cell lines deficient in BRCA-1 with a CC50 of 42 nM .

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)propan-2-yl]azetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O.ClH/c1-9(16-13(17)11-7-15-8-11)6-10-2-4-12(14)5-3-10;/h2-5,9,11,15H,6-8H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTONTNVJJWYQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)NC(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-Fluorophenyl)propan-2-yl)azetidine-3-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)

![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)

![6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride](/img/structure/B1402528.png)